molecular formula C8H17NO B2584918 1,2,6-Trimethylpiperidin-4-ol CAS No. 90226-91-8

1,2,6-Trimethylpiperidin-4-ol

Cat. No.: B2584918
CAS No.: 90226-91-8
M. Wt: 143.23
InChI Key: RNYCGIOXRWNPLF-UHFFFAOYSA-N
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Description

1,2,6-Trimethylpiperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. The addition of methyl groups at positions 1, 2, and 6, along with a hydroxyl group at position 4, gives this compound its unique chemical properties. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6-Trimethylpiperidin-4-ol can be achieved through several methods. One common approach involves the alkylation of piperidine with methylating agents followed by hydroxylation. For instance, starting with piperidine, methyl groups can be introduced at the desired positions using methyl iodide in the presence of a strong base like sodium hydride. The hydroxyl group can then be introduced at the 4-position through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the catalytic hydrogenation of a precursor compound in the presence of a metal catalyst like palladium on carbon. This method allows for the selective introduction of the hydroxyl group while maintaining the integrity of the methyl groups.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trimethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: 1,2,6-Trimethylpiperidin-4-one.

    Reduction: 1,2,6-Trimethylpiperidine.

    Substitution: 1,2,6-Trimethylpiperidin-4-yl chloride or bromide.

Scientific Research Applications

1,2,6-Trimethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,6-Trimethylpiperidin-4-ol involves its interaction with various molecular targets. The hydroxyl group at the 4-position allows the compound to form hydrogen bonds with biological molecules, potentially affecting their function. The methyl groups at positions 1, 2, and 6 contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Trimethylpiperidin-4-ol: Similar structure but with a methyl group at the 5-position instead of the 6-position.

    2,2,6,6-Tetramethylpiperidin-4-ol: Contains four methyl groups at positions 2 and 6, providing steric hindrance and unique chemical properties.

    Piperidin-4-ol: Lacks the methyl groups, making it less lipophilic and potentially less biologically active.

Uniqueness

1,2,6-Trimethylpiperidin-4-ol is unique due to the specific arrangement of its methyl groups and hydroxyl group, which confer distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position allows for versatile chemical modifications, while the methyl groups enhance its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,2,6-trimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6-4-8(10)5-7(2)9(6)3/h6-8,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYCGIOXRWNPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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